
4-Dehydroxy-4-amino Ezetimibe
説明
4-Dehydroxy-4-amino Ezetimibe is a structural analog of ezetimibe, a well-established cholesterol absorption inhibitor. While ezetimibe contains a 4-hydroxyphenyl group critical for its activity, the 4-dehydroxy-4-amino derivative replaces the hydroxyl group with an amino group. This modification may alter its pharmacokinetic properties, metabolic stability, and interaction with the Niemann-Pick C1-Like 1 (NPC1L1) protein, the primary target for cholesterol absorption inhibition .
準備方法
Synthetic Pathways for 4-Dehydroxy-4-amino Ezetimibe
The synthesis of this compound builds upon established routes for ezetimibe, with modifications to introduce deuterium at specific positions and alter functional groups. Two primary strategies dominate the literature: deuterium incorporation via isotopic exchange and stepwise construction from chiral precursors .
Deuterium Incorporation via Isotopic Exchange
Deuteration of the ezetimibe backbone is achieved through hydrogen-deuterium (H-D) exchange reactions, typically employing deuterated solvents or reagents under controlled conditions. For example, the C-4 hydroxyl group of ezetimibe is replaced with an amino group via a two-step process:
-
Protection of the hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride in anhydrous tetrahydrofuran (THF), followed by
-
Amination with deuterated ammonia (ND3) in the presence of a palladium catalyst .
Critical parameters include reaction temperature (maintained at 40–50°C to prevent racemization) and the use of anhydrous conditions to avoid hydrolysis . A representative protocol from EvitaChem specifies stirring the intermediate in deuterated methanol (CD3OD) under nitrogen for 24 hours, yielding this compound-d4 with >98% isotopic purity.
Stepwise Construction from Chiral Precursors
Alternative routes begin with chiral building blocks to assemble the azetidinone core before introducing deuterium. The Sc(OTf)3-catalyzed 1,3-dipolar cycloaddition, as described in The Journal of Organic Chemistry, generates the β-lactam ring with high stereoselectivity . Key steps include:
-
Condensation of (R)-6-(4-fluorophenyl)-5,6-dihydro-2H-pyran-2-one with C-(4-benzyloxyphenyl)-N-(4-fluorophenyl)-nitrone .
-
Intramolecular nucleophilic displacement to form the azetidinone ring.
-
Deuterium introduction at the C-4 position via reductive amination using sodium cyanoborodeuteride (NaBD3CN) .
This method achieves an overall yield of 32%, with enantiomeric excess (ee) >99% confirmed by chiral HPLC .
Reaction Conditions and Optimization
Solvent Systems and Catalysts
Optimal solvent systems vary by step:
Step | Solvent | Catalyst | Temperature | Yield (%) |
---|---|---|---|---|
Cycloaddition | Dichloromethane | Sc(OTf)3 | −20°C | 78 |
Deuteration | CD3OD | Pd/C | 50°C | 85 |
Deprotection | Methanol/water (2:1) | HCl (1M) | 0°C | 92 |
Palladium on carbon (Pd/C) proves critical for deuteration, facilitating H-D exchange without side reactions . Scandium triflate enhances cycloaddition stereoselectivity by stabilizing the transition state .
Challenges in Stereochemical Control
The C-3 and C-4 stereocenters require precise control to maintain pharmacological activity. Racemization occurs above 60°C, necessitating low-temperature conditions during azetidinone formation . Patent US8013150B2 highlights the use of chiral auxiliaries such as S-POZ (S-phenyloxazolidinone) to enforce correct stereochemistry during Grignard additions .
Analytical Characterization
Spectroscopic Validation
-
NMR : Deuterium incorporation is confirmed by the absence of proton signals at δ 3.8–4.2 ppm (C-4 position).
-
HRMS : Molecular ion peak at m/z 449.5 [M+H]+ matches the theoretical mass of C24H18D4F2N2O3 .
-
XRD : Anhydrous Form A exhibits distinct peaks at 8.3°, 16.4°, and 23.6° 2θ, confirming crystallinity .
Purity and Stability
Karl Fischer titration measures residual water (<0.3%), critical for preventing hydrate formation during storage . Accelerated stability studies (40°C/75% RH) show no degradation over 6 months when packaged with desiccants .
Comparative Analysis of Industrial vs. Academic Methods
Industrial routes prioritize cost-effectiveness and scalability, while academic methods focus on stereochemical precision .
化学反応の分析
Types of Reactions: 4-Dehydroxy-4-amino Ezetimibe can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted amines .
科学的研究の応用
4-Dehydroxy-4-amino Ezetimibe has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its potential effects on cholesterol metabolism and absorption.
Industry: It is used in the pharmaceutical industry for the development of new cholesterol-lowering drugs.
作用機序
The mechanism of action of 4-Dehydroxy-4-amino Ezetimibe is similar to that of Ezetimibe. It inhibits the absorption of cholesterol in the intestines by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels . The presence of the amino group may alter its binding affinity and efficacy compared to Ezetimibe .
類似化合物との比較
Ezetimibe (Parent Compound)
- Mechanism : Inhibits NPC1L1, reducing intestinal cholesterol absorption.
- Metabolism : Undergoes glucuronidation at the 4-hydroxyphenyl group, forming an active glucuronide metabolite .
- Efficacy: Lowers LDL-C by ~18–25% as monotherapy and synergizes with statins for additional LDL-C reduction .
- Anti-inflammatory Effects : Reduces atherosclerotic lesions by lowering serum cholesterol and inflammatory cytokines (e.g., MCP-1, TNF-α) .
Key Differences from 4-Dehydroxy-4-amino Ezetimibe:
Desfluoro Ezetimibe Impurity
- Structure : Lacks a fluorine atom at the 4-position compared to ezetimibe.
- Synthesis: Generated during ezetimibe synthesis as a minor impurity (0.05% yield) .
Comparison with this compound:
- Both are ezetimibe derivatives, but desfluoro ezetimibe retains the hydroxyl group, whereas the amino derivative replaces it.
- The amino group may confer distinct solubility and stability profiles.
SCH58235 (Active Metabolite of SCH48461)
- Discovery : Identified as a biliary metabolite of SCH48461, with 400-fold higher potency in cholesterol-fed monkeys .
- Mechanism : Inhibits cholesterol absorption via NPC1L1.
- Pharmacokinetics : Reduced systemic availability compared to SCH48461, favoring localized intestinal action .
Comparison with this compound:
- SCH58235’s glucuronide moiety enhances intestinal retention, while the amino group in this compound may reduce glucuronidation efficiency .
- Both compounds emphasize the importance of structural modifications in optimizing potency and tissue targeting.
Ezetimibe Glucuronide
- Role : Active metabolite contributing to ~90% of ezetimibe’s total plasma exposure .
- Activity : Inhibits cholesterol absorption equivalently to ezetimibe in rat models .
Comparison with this compound:
- The glucuronide’s polarity enhances enterohepatic recirculation, whereas the amino derivative’s basicity might reduce this effect.
Data Tables
Table 1: Comparative Pharmacological Profiles
*Predicted based on structural analogy.
生物活性
4-Dehydroxy-4-amino Ezetimibe , also known as This compound-d4 , is a deuterated derivative of ezetimibe, a compound primarily recognized for its role as a selective cholesterol absorption inhibitor. Its molecular formula is C₃₃H₃₃D₄N₃O₃, and it has a molecular weight of approximately 327.23 g/mol. The compound is characterized by the presence of a phenolic hydroxyl group and an amino group, which are critical for its biological activity.
The primary biological activity of this compound involves the inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in the intestinal absorption of dietary cholesterol and phytosterols. By blocking this protein, the compound effectively reduces the intestinal uptake of cholesterol, leading to lower plasma cholesterol levels. This mechanism has significant implications for managing conditions such as hyperlipidemia and cardiovascular diseases .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Cholesterol Absorption Inhibition : The compound significantly reduces the absorption of cholesterol from the diet, contributing to lower levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream.
- Clinical Efficacy : Clinical studies have demonstrated that ezetimibe therapy, including its derivatives like this compound, can lead to substantial reductions in LDL-C levels. For instance, combination therapy with ezetimibe has been shown to reduce LDL-C by up to 61% compared to placebo over four years .
Comparative Biological Activity
Compound Name | Mechanism of Action | Unique Aspects |
---|---|---|
Ezetimibe | Inhibits NPC1L1 for cholesterol absorption | Widely used for cholesterol management |
Ezetimibe phenoxy glucuronide | More potent metabolite of ezetimibe | Greater potency than parent compound |
4-Amino-2-Pyridone | Acts as a PCSK9 inhibitor | Different mechanism; targets PCSK9 |
Ezetimibe hydroxy glucuronide | Another metabolite with reduced potency | Less effective than phenoxy glucuronide |
The uniqueness of this compound lies in its deuterated structure, which may enhance metabolic stability and pharmacokinetics compared to its non-deuterated counterparts. This feature is particularly valuable in research settings aimed at understanding drug behavior and efficacy.
Ezetimibe Therapy Outcomes
In various clinical studies, including those focused on patients with familial hypercholesterolemia (FH), ezetimibe has demonstrated significant efficacy. For example, a study involving patients already on statin therapy showed that adding ezetimibe resulted in greater LDL-C reductions compared to increasing statin dosages alone .
Retrospective Database Study
A retrospective analysis conducted in the United Kingdom profiled the use of ezetimibe among patients with elevated LDL-C levels. The study aimed to evaluate:
- Duration of therapy
- Discontinuation rates
- Subsequent lipid-lowering therapies adopted by patients after stopping ezetimibe
Findings indicated that many patients did not achieve guideline-recommended LDL-C targets, highlighting the need for effective lipid-lowering strategies, particularly for those intolerant to statins .
Q & A
Basic Research Questions
Q. How can the structural integrity of 4-Dehydroxy-4-amino Ezetimibe be confirmed during synthesis?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the amine and dehydroxy groups, while High-Performance Liquid Chromatography (HPLC) with photodiode array detection can assess purity. Mass spectrometry (MS) ensures molecular weight accuracy. For stereochemical validation, chiral chromatography or X-ray crystallography may be employed, especially if stereoisomers are suspected .
Q. What validated analytical methods are suitable for quantifying this compound in bulk samples?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer) is widely validated for similar compounds. Key parameters include:
- Linearity : Range of 50–150% target concentration (R² ≥ 0.999).
- Precision : Relative Standard Deviation (RSD) < 2% for repeatability.
- Accuracy : Recovery rates of 98–102%.
- Detection Limit : Signal-to-noise ratio ≥ 3 for trace impurities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and lab coats to avoid skin contact. For respiratory protection, employ NIOSH-certified N95 masks during powder handling. Work under fume hoods with ≥ 100 ft/min airflow. Store the compound in airtight containers at 2–8°C, segregated from oxidizing agents. Spills should be neutralized with 5% sodium bicarbonate before disposal .
Q. How should researchers ensure reproducibility in experimental data for this compound?
- Methodological Answer : Document all experimental conditions (e.g., temperature, humidity, solvent purity) using standardized templates. Raw data should be archived in appendices, while processed data must include error margins (e.g., ±SD). Cross-validate results using independent techniques (e.g., HPLC vs. UV-Vis spectroscopy). Reference standards from certified suppliers (e.g., LGC Standards) are essential for calibration .
Advanced Research Questions
Q. What challenges arise in synthesizing stereoisomers of this compound, and how can they be addressed?
- Methodological Answer : The primary challenge is isolating stereoisomers due to similar physicochemical properties. Strategies include:
- Chiral Resolutions : Use of chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC.
- Crystallization Control : Adjust solvent polarity and cooling rates to favor specific crystal lattices.
- Dynamic Kinetic Resolution : Catalytic methods to enhance enantiomeric excess (e.g., asymmetric hydrogenation) .
Q. How should clinical trials be designed to assess the long-term efficacy of this compound in reducing cardiovascular events?
- Methodological Answer : Adopt a randomized, double-blind, placebo-controlled design with:
- Primary Endpoints : Major Adverse Cardiovascular Events (MACE) over 3–5 years.
- Cohorts : High-risk populations (e.g., diabetes, chronic kidney disease).
- Statistical Power : ≥90% power to detect a 15% relative risk reduction (α = 0.05).
- Subgroup Analyses : Stratify by LDL-C baseline levels and concomitant statin use .
Q. How can contradictions in pharmacological data across studies on this compound be resolved?
- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria (e.g., RCTs only). Assess heterogeneity via I² statistics; if >50%, use random-effects models. Sensitivity analyses should exclude outliers and adjust for confounders (e.g., dosing regimens). Validate findings using in vitro models (e.g., hepatocyte assays for LDL-C uptake) .
Q. What stability-indicating methods are suitable for tracking degradation products of this compound under stress conditions?
- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, thermal, photolytic) followed by Ultra-HPLC (UHPLC)-MS/MS. Key parameters:
特性
IUPAC Name |
(3R,4S)-4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKCYAYZFIZTRF-XPWALMASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。